molecular formula C10H10F3NO2 B040499 N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS No. 116332-62-8

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No. B040499
M. Wt: 233.19 g/mol
InChI Key: PAXXRRIUUCZPEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide and related compounds involves complex chemical processes. A study by Kim et al. (2003) presents an efficient one-pot synthesis method for N-Methoxy-N-methylamides from carboxylic acids, which could be relevant for synthesizing similar compounds (Kim et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction and density functional theory (DFT). For instance, Demir et al. (2015) investigated a similar compound, analyzing its molecular geometry and vibrational frequencies using DFT (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide can be complex. Studies like those by Murakami et al. (1998) on the palladium-catalyzed coupling reactions of related compounds provide insights into potential chemical behaviors and reactions (Murakami et al., 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide. Studies focusing on similar compounds, like the work by Kranjc et al. (2012), which investigates crystal structures and molecular interactions, could provide valuable parallels (Kranjc et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential. The work by Shevchenko et al. (2014) on the introduction of isotopes into related compounds can shed light on the chemical properties of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide (Shevchenko et al., 2014).

Scientific Research Applications

  • It is used for labeling with hydrogen isotopes, particularly in obtaining radioactive molar concentrations of deuterium and tritium (Shevchenko, Nagaev, & Myasoedov, 2014).

  • The compound plays a role in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez, Chiaroni, & Langlois, 1998).

  • It serves as a precursor for complex molecules like (S)-123I-IBZM, potentially useful in organic synthesis (Bobeldijk et al., 1990).

  • The compound is being explored as a potential PET agent for imaging sEH/PDE4 enzymes in neuroinflammation (Jia et al., 2019).

  • It is utilized as a radioligand in the radioimmunoassay of sulpiride-related compounds (Cardoso & Pradelles, 1982).

  • N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is identified as a novel sulphonamide with high affinity and selectivity for the endothelin ETA receptor, exhibiting potent antagonistic effects in vivo (Mortlock et al., 1997).

  • The compound acts as a building block in supramolecular chemistry, particularly in the solid-phase synthesis of oligo(p-benzamide) foldamers (König, Abbel, Schollmeyer, & Kilbinger, 2006).

  • Additionally, it's used to synthesize analogues of drugs for various applications, including osteoarthritis treatment and as small molecule heparanase inhibitors (Owton et al., 1995; Xu et al., 2006).

  • The compound has applications in neuroleptic activity and in the synthesis of drugs for the treatment of psychosis and diabetes (Högberg et al., 1990; Nomura et al., 1999).

  • It has been shown to cause progeny reduction and mortality in adult boll weevils, suggesting its potential as a pest control agent (Haynes, 1987).

Safety And Hazards

“N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide” is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding personal contact, including inhalation, using personal protective equipment, and handling the compound in a well-ventilated area .

properties

IUPAC Name

N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXXRRIUUCZPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555390
Record name N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide

CAS RN

116332-62-8
Record name N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)-benzoyl chloride (5 mL, 332 mmol), N,O-dimethyl-hydroxylamine hydrochloride (42 g, 431 mmol) and methylene chloride were combined under argon, then cooled in an ice bath. Triethylamine (108 mL, 775 mmol) was added dropwise with stirring over 0.5 h. The contents of the reaction flask were then warmed to room temperature slowly. After 18 h, the reaction suspension was washed successively with 5% potassium bisulfate, sat. sodium bicarbonate and brine. The organic layer was dried over anhydrous sodium sulfate then concentrated in vacuo to give Compound 1 as an oil: 82 g, (332 mmol, 100%)
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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